

# Spectroscopic Profile of Isocalophyllic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Isocalophyllic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isocalophyllic acid**, a pyranochromanone acid isolated from plants of the *Calophyllum* genus. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and analytical sciences by presenting detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols for their acquisition and analysis.

## Introduction to Isocalophyllic Acid

**Isocalophyllic acid** (C<sub>25</sub>H<sub>24</sub>O<sub>6</sub>) is a natural product that has been identified in various *Calophyllum* species, including *Calophyllum inophyllum* and *Calophyllum brasiliense*[1]. These species are known sources of a diverse range of bioactive secondary metabolites, such as coumarins, xanthones, and triterpenes. **Isocalophyllic acid** and its related compounds have garnered interest for their potential biological activities. The structural elucidation and spectroscopic characterization of these complex molecules are fundamental for further investigation into their therapeutic potential.

## Spectroscopic Data

The structural confirmation of **isocalophyllic acid** relies on a combination of modern spectroscopic techniques. The following tables summarize the key NMR and MS data, while the characteristic IR absorptions are also detailed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of each proton and carbon atom in the **isocalophyllic acid** molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Isocalophyllic Acid**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Isocalophyllic Acid**

Position	Chemical Shift ( $\delta$ , ppm)
Data not available in search results	

Note: Specific chemical shift and coupling constant values for **isocalophyllic acid** were not available in the provided search results. This data would typically be found in detailed phytochemical investigation reports.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for **Isocalophyllic Acid**

Ionization Mode	$[\text{M-H}]^-$ (m/z)	Key Fragment Ions (m/z)
ESI $^-$	419	Specific fragmentation data not available in search results

Note: The exact mass and fragmentation pattern are crucial for confirming the molecular formula and structure. This information is typically obtained through high-resolution mass spectrometry (HRMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for **Isocalophyllic Acid**

Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	~3500-2500 (broad)
C=O (Carboxylic Acid)	~1710
C=O (Ketone)	~1680
C=C (Aromatic)	~1600, 1450
C-O	~1250-1000

Note: The values provided are typical ranges for the expected functional groups in **isocalophyllic acid**. Precise peak values would be obtained from the experimental spectrum.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures, from the isolation of the compound to the operation of the analytical instruments.

### Isolation of Isocalophyllic Acid

**Isocalophyllic acid** is typically isolated from the leaves or bark of *Calophyllum* species. A general procedure involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol[2].

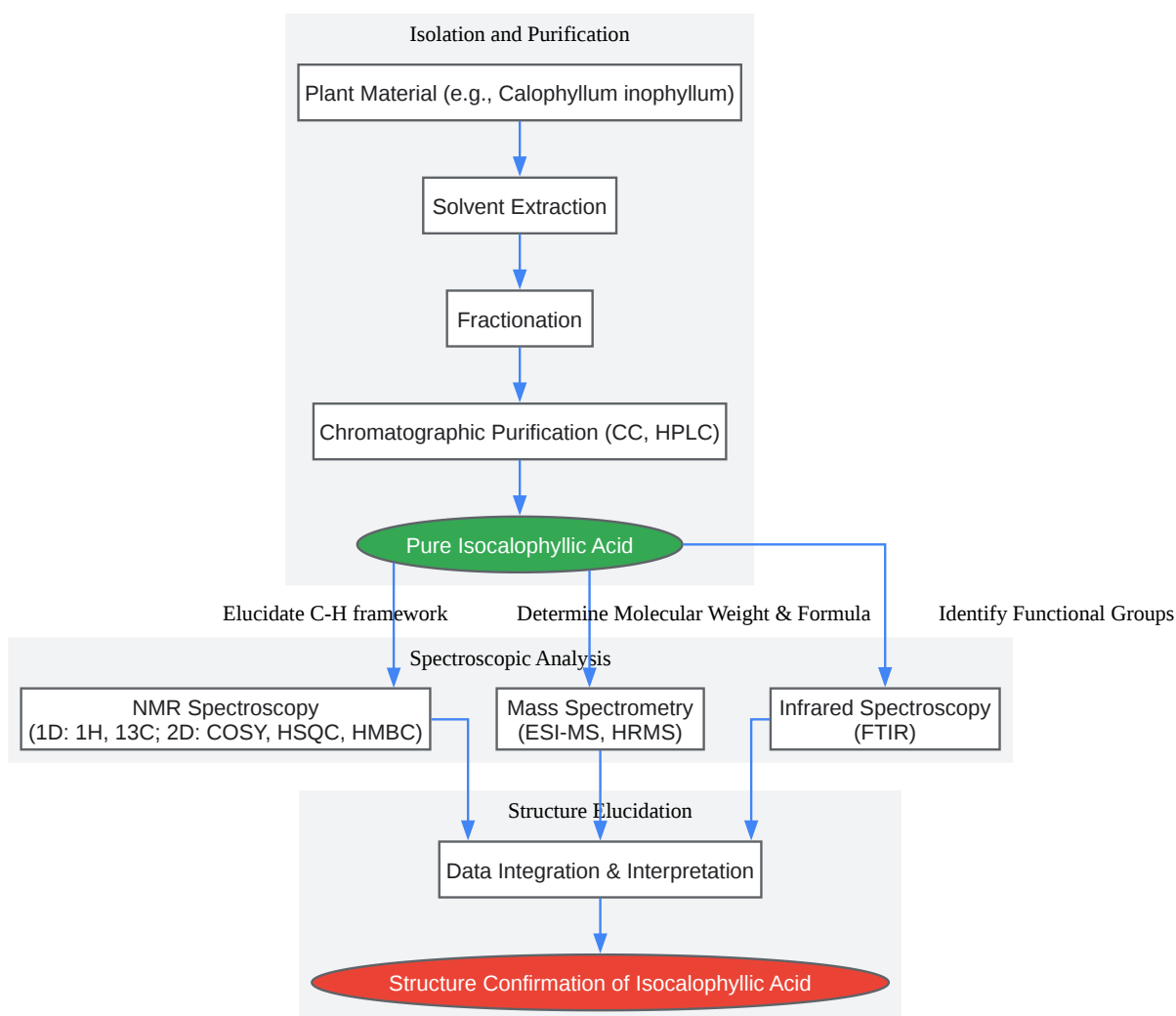
- Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound[3].

## Spectroscopic Analysis

- Sample Preparation: A few milligrams of the purified **isocalophyllic acid** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: Standard pulse sequences are used to acquire 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra.
- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Mass spectra are typically acquired using an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Data Acquisition: Data is collected in both positive and negative ion modes to obtain comprehensive information. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to  $400\text{ cm}^{-1}$ .

## Workflow and Logical Relationships

The process of identifying and characterizing a natural product like **isocalophylllic acid** follows a logical workflow, from the initial extraction to the final structure elucidation.



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Fig. 1: Workflow for the isolation and spectroscopic characterization of **isocalophyllic acid**.

## Conclusion

This technical guide has summarized the key spectroscopic data and experimental methodologies for the analysis of **isocalophyllic acid**. While the specific, detailed NMR and MS data were not available in the initial search results, the provided framework and general protocols offer a solid foundation for researchers working with this and similar natural products. The combination of NMR, MS, and IR spectroscopy is indispensable for the unambiguous structure elucidation of complex molecules like **isocalophyllic acid**, paving the way for further investigation into their biological and pharmacological properties.

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## References

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